
MMB018
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, often involves the incorporation of specific amino acids and indole components. For example, the synthesis of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine from its constituent amino acids illustrates the complexity of synthesizing compounds involving valine and other amino acids (O'sullivan et al., 1979). Similarly, the synthesis of poly(phenylacetylene)s bearing L-valine pendants demonstrates the ability to create complex polymers from simple amino acid derivatives (Cheuk et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography. For instance, the crystal structure and conformation of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester have been elucidated, showcasing the complex conformational possibilities of valine-containing compounds (Sukumar et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, and similar compounds can be varied, often including esterification, amidation, and more. The synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide demonstrates the diverse chemical reactions amino acids can undergo, leading to compounds with significant stereoselectivity and potential applications in chromatography (Charles & Gil-av, 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and study of these compounds. The synthesis and structural evaluation of 5-Methyl-6-acetyl substituted indole and gramine, for instance, provide insights into the crystalline structure and physical interactions within molecules, which are essential for understanding their behavior in different environments (Kukuljan et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for developing applications. The study on N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide as a stationary phase exemplifies the importance of understanding these properties for practical applications (Charles & Gil-av, 1980).
Aplicaciones Científicas De Investigación
Investigación de Cannabinoides Sintéticos
MMB018 pertenece a la clase de cannabinoides sintéticos (CB). Estos compuestos imitan los efectos de los cannabinoides naturales que se encuentran en las plantas de cannabis. Los investigadores han estudiado las interacciones de this compound con los receptores cannabinoides, particularmente el receptor cannabinoide central CB1. Comprender su afinidad de unión y sus propiedades farmacológicas puede proporcionar información sobre posibles aplicaciones terapéuticas o efectos adversos .
Química Forense y Toxicología
Los científicos forenses utilizan this compound como un estándar de referencia analítico. Al comparar sus datos espectrales (como los perfiles de GC-MS) con muestras de escenas del crimen o decomisos de drogas, pueden identificar y cuantificar this compound en fluidos biológicos, tejidos u otras matrices. Esta información ayuda en las investigaciones relacionadas con las drogas y las evaluaciones toxicológicas .
Aplicaciones Ambientales
Investigaciones recientes han explorado el uso de this compound para la remediación ambiental. Específicamente, un compuesto de óxido de manganeso basado en biocarbón magnético que contiene MMB exhibió una alta eficiencia en la eliminación de antibióticos fluoroquinolónicos (FQ) de los entornos acuáticos. Su capacidad de adsorción, facilidad de separación y capacidad de regeneración lo hacen prometedor para aplicaciones de tratamiento de agua .
Estudios Farmacológicos
Aunque las propiedades fisiológicas y toxicológicas de this compound siguen siendo en gran medida desconocidas, los farmacólogos continúan investigando sus efectos. Los estudios preclínicos pueden explorar su potencial como agente analgésico, antiinflamatorio o neuroprotector. Sin embargo, se necesitan más investigaciones para establecer su perfil de seguridad y potencial terapéutico .
Estudios de Relación Estructura-Actividad (SAR)
Los investigadores utilizan this compound como parte de los estudios de SAR para comprender cómo las modificaciones estructurales afectan la unión y la actividad del receptor CB. Al comparar this compound con compuestos relacionados, obtienen información sobre las características químicas óptimas necesarias para el agonismo o antagonismo del receptor CB. Tal conocimiento informa el diseño de nuevos ligandos CB para fines medicinales .
Identificación y Control de Drogas
Los organismos encargados de hacer cumplir la ley y los organismos reguladores se basan en los estándares de this compound para la identificación y el control de drogas. Al analizar las sustancias incautadas, pueden confirmar la presencia de this compound en productos ilícitos y monitorear su prevalencia en el mercado. Esto contribuye a los esfuerzos de salud pública y seguridad .
Mecanismo De Acción
Target of Action
The primary target of MMB018 is the central cannabinoid (CB1) receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in several physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound contains the key 1-pentyl-indole structure found in potent agonists of the CB1 receptor, like JWH 018 . As an agonist, this compound binds to the CB1 receptor and activates it, leading to a series of cellular responses .
Biochemical Pathways
Given its similarity to other synthetic cannabinoids, it likely influences the signaling pathways associated with the cb1 receptor .
Pharmacokinetics
It’s known that synthetic cannabinoids generally have high lipid solubility, which allows them to cross the blood-brain barrier and exert their effects on the central nervous system .
Result of Action
Its activation of the cb1 receptor suggests it may have similar effects to other synthetic cannabinoids, which can include psychoactive effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect its stability and activity. Specific studies on the influence of environmental factors on this compound are currently lacking .
Propiedades
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h7-8,10-11,13-14,18H,5-6,9,12H2,1-4H3,(H,21,23)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHYVWQBVNONJ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201341895 | |
| Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1971007-97-2 | |
| Record name | MMB-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MMB-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3HAX6RM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



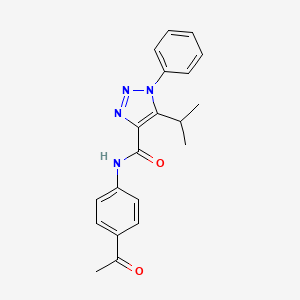
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)
![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)
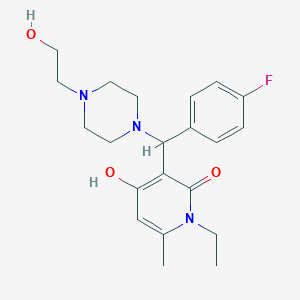
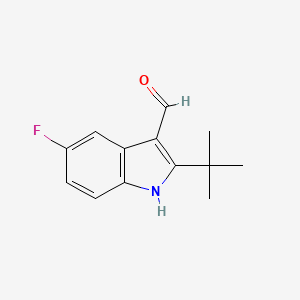
![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
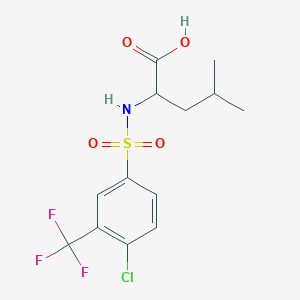
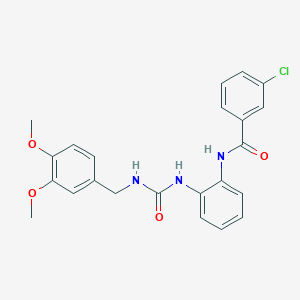
![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)